molecular formula C9H10O2S B6327384 6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1863304-45-3

6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No. B6327384
M. Wt: 182.24 g/mol
InChI Key: NQOVMQFOTFVVNW-UHFFFAOYSA-N
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Description

Dioxins are a group of chemical compounds that are persistent organic pollutants (POPs) in the environment . They are mostly by-products of burning or various industrial processes . 1,4-Dioxane is a heterocyclic, organic, non-aromatic compound .


Synthesis Analysis

The synthesis of related compounds like poly[(2,3,5,6- tetrafluorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine)], P(EDOT-4FPH) was achieved by direct arylation polymerization method .


Molecular Structure Analysis

The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . This makes the compound an aromatic diether .


Chemical Reactions Analysis

In general, the reactions used in analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .


Physical And Chemical Properties Analysis

1,4-Dioxane exhibits strong polar compound-like characteristics similar to both VOCs and SVOCs . Its physical characteristics present challenges to the sampling and the analysis .

Safety And Hazards

1,4-Dioxane presents an unreasonable risk of injury to human health . EPA identified health risks, risks of liver toxicity, adverse effects in the olfactory epithelium, and cancer from inhalation or dermal exposures to 1,4-dioxane, as well as from ingestion of drinking water .

Future Directions

Further understanding of the ligand specificity and structure of the AhR will likely assist in the identification of other chemicals to which humans are exposed that may add to, synergize, or block the toxicity of TCDD . Knowledge of genetic polymorphisms that influence TCDD responsiveness may also allow the identification of individuals at greater risk from exposure to dioxin .

properties

IUPAC Name

6-methylsulfanyl-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOVMQFOTFVVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine

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